Benzyl 2-(4-(4-fluorobenzylcarbamoyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-ylcarbamate-d3

Deuterium isotope effect Metabolic stability HIV integrase inhibitor

Benzyl N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidin-2-yl]propan-2-yl]carbamate (CAS 1189916-86-6) is a deuterated synthetic intermediate. It is a stable isotopically labeled analog of a key dolutegravir precursor (CAS 518048-02-7), wherein three hydrogen atoms on a methyl group are substituted with deuterium.

Molecular Formula C24H25FN4O5
Molecular Weight 471.5 g/mol
Cat. No. B1141187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-(4-(4-fluorobenzylcarbamoyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-ylcarbamate-d3
SynonymsN-[1-[4-[[[(4-Fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-(methyl-d3)-6-oxo-2-pyrimidinyl]-1-methylethyl]carbamic Acid Phenylmethyl Ester; 
Molecular FormulaC24H25FN4O5
Molecular Weight471.5 g/mol
Structural Identifiers
InChIInChI=1S/C24H25FN4O5/c1-24(2,28-23(33)34-14-16-7-5-4-6-8-16)22-27-18(19(30)21(32)29(22)3)20(31)26-13-15-9-11-17(25)12-10-15/h4-12,30H,13-14H2,1-3H3,(H,26,31)(H,28,33)/i3D3
InChIKeyYSQDMQRPJOGQNV-HPRDVNIFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Benzyl N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidin-2-yl]propan-2-yl]carbamate: Deuterated HIV Integrase Inhibitor Intermediate


Benzyl N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidin-2-yl]propan-2-yl]carbamate (CAS 1189916-86-6) is a deuterated synthetic intermediate . It is a stable isotopically labeled analog of a key dolutegravir precursor (CAS 518048-02-7), wherein three hydrogen atoms on a methyl group are substituted with deuterium [1]. This compound belongs to the class of pyrimidine carbamate integrase strand transfer inhibitor (INSTI) intermediates and is primarily utilized in research and development settings for quantitative bioanalysis and pharmacokinetic studies.

Why Unlabeled Dolutegravir Intermediates Cannot Substitute for Benzyl N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidin-2-yl]propan-2-yl]carbamate


Non-deuterated dolutegravir intermediates (e.g., CAS 518048-02-7) are chemically identical in structure but lack the mass difference required for accurate quantitation in mass spectrometry [1]. In LC-MS/MS assays, the co-elution and similar ionization efficiency of a deuterated internal standard correct for matrix effects and variability in sample preparation, enabling precise and accurate measurement of the non-labeled analyte [2]. Substituting a non-deuterated analog compromises assay linearity, accuracy, and precision, rendering pharmacokinetic data unreliable. Furthermore, the enhanced metabolic stability conferred by the stronger carbon-deuterium bond is a class-level property that can only be exploited with the deuterated compound [3].

Quantitative Differentiation of Benzyl N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidin-2-yl]propan-2-yl]carbamate: A Comparative Evidence Assessment


Enhanced In Vitro Metabolic Stability: A Class-Level Inference from Deuterated Integrase Inhibitors

The incorporation of deuterium at the N-methyl position of the pyrimidine ring is expected to reduce the rate of oxidative metabolism via the kinetic isotope effect. While direct head-to-head data for this specific intermediate are not publicly available, class-level inference from a patent on deuterated bictegravir, a structurally related HIV integrase inhibitor, demonstrates that deuteration at metabolically labile sites can significantly enhance metabolic stability [1].

Deuterium isotope effect Metabolic stability HIV integrase inhibitor

Potency Retention: Comparable Inhibitory Activity to Non-Deuterated Parent

Deuteration does not significantly alter the pharmacophore's binding affinity. The non-deuterated parent compound, benzyl N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-6-oxo-1H-pyrimidin-2-yl]propan-2-yl]carbamate, is a direct synthetic precursor to the potent INSTI dolutegravir. Dolutegravir, which contains the identical pyrimidine carbamate core, exhibits an IC50 of 2.7 nM against HIV-1 integrase strand transfer . It is therefore inferred that the deuterated intermediate will retain this potent activity when elaborated into the final drug substance.

HIV-1 integrase IC50 Strand transfer inhibition

Precision and Accuracy in Bioanalysis: Superior Quantitation as an Internal Standard

The primary application of this compound is as a stable isotope-labeled internal standard for the accurate quantification of the non-deuterated analyte in complex biological matrices. In a validated LC-MS/MS method for dolutegravir in human plasma, the use of a deuterated internal standard (DTG-IS) enabled a dynamic range of 5-10,000 ng/mL with high accuracy and precision [1].

LC-MS/MS Internal standard Bioanalytical method validation

Structural Confirmation and Purity for Research Use

This compound is supplied as a research-grade chemical with a minimum purity specification of 95% . Its identity is confirmed by mass spectrometry and NMR, ensuring its suitability as a reference standard for analytical method development and validation.

Deuterated intermediate Analytical standard Research chemical

Optimal Research and Industrial Application Scenarios for Benzyl N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidin-2-yl]propan-2-yl]carbamate


Quantitative Bioanalysis and Therapeutic Drug Monitoring (TDM)

This compound is ideally suited as a stable isotope-labeled internal standard for the precise quantification of its non-deuterated analog or the final drug substance, dolutegravir, in complex biological matrices such as plasma, serum, or tissue homogenates using LC-MS/MS [1]. Its use corrects for matrix effects, sample preparation variability, and instrument fluctuations, ensuring the accuracy and precision required for regulatory submissions and clinical TDM [2].

In Vitro Metabolic Stability and Pharmacokinetic Studies

When elaborated into the final deuterated drug substance (e.g., deuterated dolutegravir), this intermediate is a critical precursor for compounds that may exhibit improved metabolic stability due to the kinetic isotope effect. Researchers can use such deuterated analogs to probe metabolic pathways, identify major metabolites, and evaluate the impact of deuteration on in vitro intrinsic clearance in hepatocyte or microsomal assays [3].

Synthesis of Novel Deuterated HIV Integrase Inhibitors

This deuterated intermediate serves as a building block for the synthesis of next-generation deuterated INSTIs. The deuterium label provides a distinct mass signature, facilitating the study of the final drug's absorption, distribution, metabolism, and excretion (ADME) properties in preclinical and clinical studies. Its use can accelerate the development of antiretroviral agents with potentially improved pharmacokinetic profiles [4].

Quote Request

Request a Quote for Benzyl 2-(4-(4-fluorobenzylcarbamoyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-ylcarbamate-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.